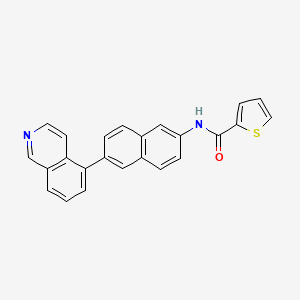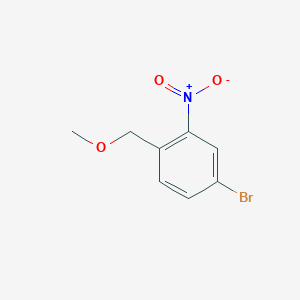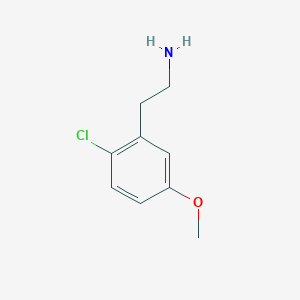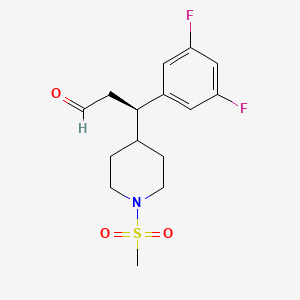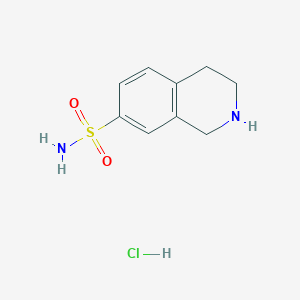
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves the sulfonation of 1,2,3,4-tetrahydroisoquinoline followed by amination. The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the sulfonyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and biological activities.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted derivative with unique pharmacological properties.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2,(H2,10,12,13);1H |
InChI-Schlüssel |
HFODCIWEQMGWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
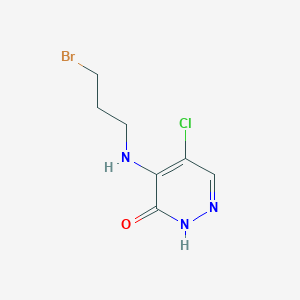



![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)

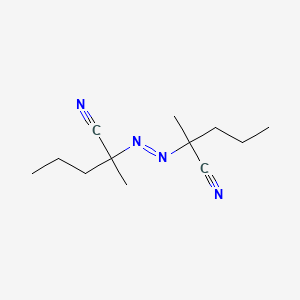
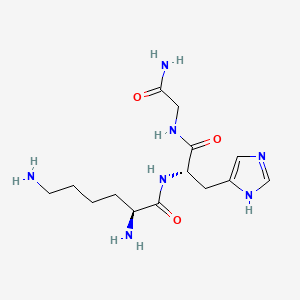
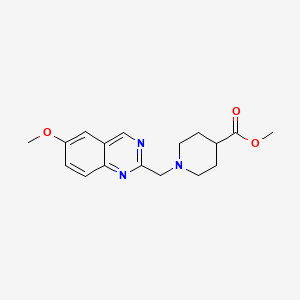
amine](/img/structure/B8708496.png)
